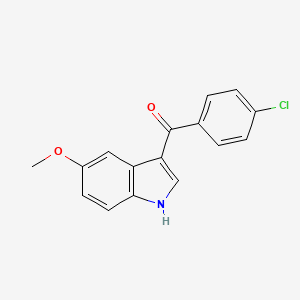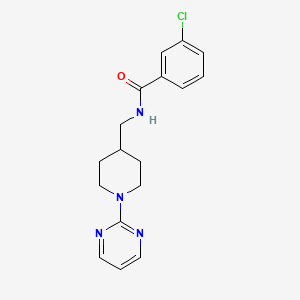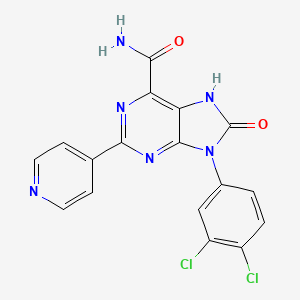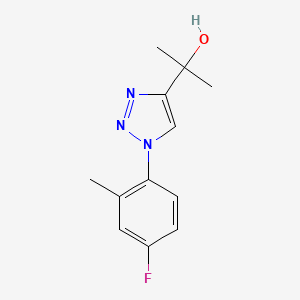
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone, also known as 4C-3MI, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is not fully understood, but studies have suggested that the compound exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer progression. The compound has been found to inhibit the activity of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and mTOR, which are involved in cell cycle regulation, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has also been found to exhibit other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic potential in various diseases. The compound has also been found to modulate the levels of neurotransmitters such as serotonin and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone in lab experiments is its high potency and selectivity towards cancer cells. The compound has been found to exhibit low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone. One of the major directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's pharmacokinetics and pharmacodynamics in vivo, which will provide valuable insights into its therapeutic potential and safety profile. Additionally, the development of novel formulations and delivery systems for (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone may improve its bioavailability and efficacy in clinical settings. Finally, the identification of new targets and signaling pathways that are modulated by (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone may lead to the discovery of new therapeutic applications for the compound.
Conclusion:
In conclusion, (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is a novel synthetic compound that has potential applications in various scientific research fields, particularly in cancer research. The compound has been found to exhibit potent anti-cancer activity, as well as other biochemical and physiological effects. While there are limitations to the use of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone in lab experiments, its high potency and selectivity towards cancer cells make it a promising candidate for the development of new anti-cancer drugs. Future research directions include the optimization of the synthesis method, investigation of the compound's pharmacokinetics and pharmacodynamics, development of novel formulations and delivery systems, and identification of new therapeutic applications.
Synthesemethoden
The synthesis of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone involves the reaction of 4-chlorobenzaldehyde with 5-methoxyindole in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-12-6-7-15-13(8-12)14(9-18-15)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNDKQCVQSTON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2367269.png)
![Tert-butyl 4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)
![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)
![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2367277.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)


![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)